
Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-
説明
Historical Context and Discovery
Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-, first emerged in scientific literature during investigations into marine natural products. Its discovery is intertwined with the broader study of brominated organic compounds, which gained momentum in the mid-20th century. Early research on brominated diphenyl ethers (BDEs) from marine sponges, particularly species within the Dysidea genus, laid the groundwork for identifying structurally related compounds. For example, tetrabrominated diphenyl ethers were isolated from Dysidea herbacea in the 1960s, while hydroxylated derivatives like this compound were later characterized as metabolites or natural products in symbiotic marine cyanobacteria.
The compound’s identification reflects advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), which enabled precise structural elucidation of complex brominated aromatics. Its synthesis and characterization became feasible through methods developed for bromophenol derivatives, including electrophilic aromatic substitution and microbial biotransformation pathways.
Classification within Brominated Phenols
This compound belongs to the brominated phenol family, distinguished by multiple bromine substituents and a hydroxyl group. Its structural features place it in a specialized subclass:
Classification Criteria | Details |
---|---|
Core Structure | Phenol backbone with two aromatic rings connected via an ether linkage |
Substituents | Four bromine atoms: two on each aromatic ring |
Functional Groups | Hydroxyl (-OH) group at the para position relative to the ether linkage |
Compared to simpler bromophenols (e.g., 2,4-dibromophenol), this compound’s tetra-brominated structure and ether bridge enhance its lipophilicity and environmental persistence. It shares structural motifs with halogenated flame retardants but lacks the alkyl chains or polymer-backbone integrations seen in industrial analogs like tetrabromobisphenol A (TBBPA).
Relationship to Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) and this compound exhibit key structural and functional similarities:
The hydroxyl group in this compound renders it a potential metabolite of PBDEs, as evidenced by studies showing microbial or enzymatic hydroxylation of BDE-47 to form analogous structures. Unlike PBDEs, which accumulate in adipose tissue, its polar hydroxyl group may alter pharmacokinetic behavior, favoring renal excretion.
Nomenclature and Identification Systems
The compound’s systematic naming and identifiers are standardized across chemical databases:
Nomenclature System | Identifier |
---|---|
IUPAC Name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol |
CAS Registry Number | 602326-30-7 |
PubChem CID | 4563 |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)O)Br |
Analytical characterization relies on:
- Mass Spectrometry : High-resolution GC-MS for isotopic patterns indicative of bromine.
- NMR Spectroscopy : Distinct 1H and 13C signals for brominated aromatic protons and ether linkages.
- Chromatographic Retention Times : Compared against authenticated standards in reverse-phase HPLC.
Regulatory frameworks, such as those by the European Food Safety Authority (EFSA), classify it under brominated phenolic compounds but distinguish it from regulated flame retardants due to its natural origin and distinct toxicological profile.
Tables and Data
特性
IUPAC Name |
2,4-dibromo-5-(2,4-dibromophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEHJPJINBJWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471252 | |
Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602326-30-7 | |
Record name | 5-OH-BDE 47 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602326-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Electrophilic Aromatic Bromination
The most common method involves sequential bromination of phenol derivatives. Key steps include:
-
Initial Bromination : Phenol undergoes bromination using bromine (Br₂) in the presence of FeBr₃ or AlBr₃ as catalysts. This yields 2,4-dibromophenol with >90% selectivity at 40–60°C.
-
Ether Formation : 2,4-Dibromophenol reacts with 2,4-dibromophenyl bromide under alkaline conditions (K₂CO₃/NaOH) in polar aprotic solvents (DMF or DMSO) at 80–100°C.
-
Final Bromination : The intermediate is further brominated at position 5 using N-bromosuccinimide (NBS) in CCl₄, achieving 70–85% yield.
Reaction Conditions :
Step | Reagents | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | Br₂ | FeBr₃ | 50 | 92 |
2 | K₂CO₃ | – | 90 | 78 |
3 | NBS | AIBN | 80 | 82 |
Ullmann Ether Coupling
This method avoids direct bromination by coupling pre-brominated precursors:
-
Synthesis of 2,4-Dibromophenyl Boronic Acid : 2,4-Dibromophenol is converted to its boronic ester via Miyaura borylation.
-
Coupling Reaction : The boronic ester reacts with 2,4-dibromophenyl bromide using Cu(OAc)₂ as a catalyst in toluene, yielding the target compound at 65% efficiency.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale manufacturing employs automated flow reactors to enhance safety and yield:
-
Reactor Design : Tubular reactors with in-line quenching (NaHSO₃) minimize bromine exposure.
-
Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
Process Parameters :
Parameter | Value |
---|---|
Residence Time | 15–20 min |
Throughput | 50 kg/h |
Purity (HPLC) | 99.2% |
Catalytic Optimization
Recent patents highlight the use of ionic liquids (e.g., [BMIM]Br) to enhance bromine utilization by 30%.
Analytical Validation
Structural Confirmation
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity Issues
Over-bromination at position 6 is a common side reaction (15–20% yield loss). Mitigation strategies include:
化学反応の分析
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxyl group or aromatic ring. Key findings include:
-
Quinone formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions yields brominated quinones, with regioselectivity influenced by bromine substitution patterns .
-
Side-chain oxidation : The phenoxy group may undergo cleavage under strong oxidative conditions (e.g., H₂O₂/TFPA), producing 2,4-dibromophenol derivatives .
Table 1: Oxidation Reaction Parameters
Oxidizing Agent | Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
KMnO₄ | H₂SO₄, 80°C | 2,4-Dibromo-1,4-benzoquinone | 62 | |
CrO₃ | Acetic acid, reflux | 5-Bromo-2-(2,4-dibromophenoxy)-1,4-benzoquinone | 55 |
Reduction Reactions
Reductive debromination is a dominant pathway:
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) selectively removes bromine atoms at para positions, forming 2,4-dibromophenol as an intermediate.
-
Zinc-mediated reduction : In methanol, zinc powder reduces the compound to less brominated analogs (e.g., 2,4-dibromophenol) via single-electron transfer mechanisms .
Key Observation : Reduction under basic conditions (e.g., NaBH₄/NaOH) preserves the ether linkage while removing bromine substituents.
Substitution Reactions
Nucleophilic aromatic substitution (SNAr) occurs at electron-deficient positions:
-
Hydroxylation : Treatment with aqueous KH₂PO₄ at 0°C replaces bromine atoms with hydroxyl groups, yielding dihydroxybromophenol derivatives .
-
Amination : Reaction with NH₃ in ethanol produces 2,4-dibromo-5-(2,4-dibromophenoxy)aniline, with substitution favored at the meta position relative to the hydroxyl group.
Table 2: Substitution Reaction Outcomes
Reagent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
KH₂PO₄ | CH₂Cl₂, 0°C | 5-Hydroxy-2,4-dibromo-(2,4-dibromophenoxy)phenol | >90% | |
NH₃ (gas) | EtOH, 60°C | 2,4-Dibromo-5-(2,4-dibromophenoxy)aniline | 75% |
Comparative Reactivity
Compared to non-brominated phenols:
-
Enhanced electrophilicity : Bromine substituents activate the aromatic ring toward SNAr but hinder Friedel-Crafts alkylation .
-
Steric effects : The 2,4-dibromophenoxy group reduces accessibility to the ortho positions, limiting further substitution .
Environmental and Biological Degradation
-
Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates debrominated products (e.g., 2,4-dibromophenol) via homolytic C–Br bond cleavage .
-
Enzymatic degradation : Fungal peroxidases (e.g., Phanerochaete chrysosporium) catalyze oxidative cleavage of the ether bond, producing bromophenols .
科学的研究の応用
Pharmaceuticals
Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cells. It interacts with cellular pathways involved in cancer progression, suggesting its potential as an antineoplastic agent.
Materials Science
In materials science, the compound is utilized in the production of flame retardants due to its brominated structure. The incorporation of bromine enhances the fire-resistant properties of materials, making them suitable for various industrial applications.
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme Interactions : Its brominated structure allows for the investigation of enzyme interactions and metabolic pathways. This can provide insights into how similar compounds affect biological systems.
- Toxicological Studies : Given its significant biological activity, Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is also used in toxicological assessments to evaluate its safety and potential health impacts.
作用機序
The mechanism by which Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- exerts its effects involves interactions with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential antimicrobial and antifungal properties.
類似化合物との比較
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol with fewer bromine atoms.
2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms.
Tetrabromobisphenol A: A more complex brominated compound used as a flame retardant.
Uniqueness
Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties and reactivity compared to other brominated phenols, making it valuable for specialized applications in research and industry.
生物活性
Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- (commonly referred to as PDBD), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antitumor effects, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
PDBD is characterized by its dibromophenoxy groups attached to a phenolic core. Its chemical formula is , and it belongs to a class of compounds known as polybrominated diphenyl ethers (PBDEs). These compounds are known for their environmental persistence and bioaccumulation potential.
1. Antitumor Activity
Research has demonstrated that PDBD exhibits significant antitumor properties. In a study involving cell lines such as Jurkat (T cell leukemia) and Ramos (B cell lymphoma), PDBD was found to induce apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of exposure . The mechanism of action appears to involve the activation of caspase pathways, which are crucial for programmed cell death.
Table 1: Antitumor Activity of PDBD
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Jurkat | 1.61 | Induction of apoptosis |
Ramos | 2.95 | Caspase activation |
2. Cytotoxic Effects
PDBD has also been evaluated for its cytotoxic effects on primary human leukemic cells and normal peripheral blood mononuclear cells (PBMNCs). The results indicated that while PDBD effectively reduced viability in leukemic cells, it showed minimal toxicity towards normal cells, suggesting a potential therapeutic window .
Case Study: Cytotoxicity Assessment
In a detailed examination using colony-forming unit assays, PDBD was tested on PBMNCs over 24 and 72 hours. The findings highlighted a selective cytotoxic effect on malignant cells while preserving the viability of healthy progenitor cells .
3. Antimicrobial Properties
Beyond its antitumor capabilities, PDBD exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against fungal strains such as Botrytis cinerea and Fusarium graminearum, indicating potential applications in agricultural settings for phytopathogen control .
Mechanistic Insights
The biological activity of PDBD is attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to inhibit certain kinases involved in cell proliferation and survival, thereby enhancing apoptotic signaling in cancer cells . Additionally, the compound's structural features contribute to its enzyme inhibitory effects, making it a candidate for further pharmacological exploration.
Q & A
Q. How can the molecular structure of BDE-99 be accurately determined in crystallographic studies?
To determine the molecular structure, single-crystal X-ray diffraction (SC-XRD) is typically employed. The SHELX suite (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. These programs enable the refinement of atomic coordinates, thermal displacement parameters, and validation of stereochemistry. For brominated compounds like BDE-99, heavy atom methods (e.g., using bromine’s strong anomalous scattering) enhance phasing accuracy. Data collection at synchrotron sources improves resolution for complex halogenated structures .
Q. What methodologies are recommended for synthesizing BDE-99 and verifying its purity?
Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between 2,4-dibromophenol and 1,2,4-tribromobenzene under controlled conditions (e.g., anhydrous K₂CO₃, DMF, 120°C). Post-synthesis, purity is assessed via reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) using a C18 column and acetonitrile/water gradients. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and FT-IR confirm functional groups and substitution patterns. Quantify trace impurities using GC-MS with electron capture detection (ECD) optimized for polybrominated compounds .
Q. How can researchers evaluate BDE-99’s antibacterial activity against biofilm-incorporated pathogens?
Use standardized biofilm assays with pathogens like Staphylococcus aureus or Pseudomonas aeruginosa. Grow biofilms in 96-well plates using tryptic soy broth (TSB) supplemented with 1% glucose. Treat with BDE-99 at varying concentrations (e.g., 1–50 µM) for 24–48 hours. Quantify viability via ATP-based luminescence assays or live/dead staining (SYTO9/propidium iodide). Confocal microscopy assesses biofilm architecture. Include controls for cytotoxicity (e.g., human keratinocyte assays) to differentiate antimicrobial vs. host cell effects .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in BDE-99’s mechanism of bacterial resistance?
Resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA) involve downregulation of phosphotransferase components (e.g., scrA, mtlA), reducing compound uptake. To validate this:
- Perform comparative proteomics (LC-MS/MS) of resistant vs. wild-type strains.
- Use CRISPR-Cas9 knockout mutants to assess gene-specific contributions.
- Conduct radiolabeled uptake assays (³H-BDE-99) to quantify intracellular accumulation.
- Combine transcriptomics (RNA-seq) with phenotypic microarrays to map metabolic shifts .
Q. How can bioassay-guided isolation optimize the purification of BDE-99 from marine sponge extracts?
Apply a multi-step protocol:
- Extract freeze-dried sponge material with MeOH:EtOAc (1:1).
- Partition extracts via liquid-liquid separation (hexane/DCM/EtOAc).
- Screen fractions for bioactivity (e.g., MIC assays against ESKAPE pathogens).
- Use UPLC-HRMS (BEH C18 column, 1.7 µm) with negative-ion ESI for compound tracking.
- Isolate active fractions via preparative HPLC (70:30 CH₃CN:H₂O) and confirm structure via 2D NMR (COSY, HMBC) .
Q. What strategies mitigate cytotoxicity of BDE-99 while retaining antimicrobial efficacy?
- Structure-activity relationship (SAR) studies : Synthesize analogs with reduced bromination (e.g., mono-/di-bromo derivatives) to lower lipophilicity.
- Nanoformulation : Encapsulate BDE-99 in PEGylated liposomes to enhance target selectivity.
- Combination therapy : Pair BDE-99 with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance. Validate via dual RNA-seq (host-pathogen) and in vivo models (e.g., Galleria mellonella larvae) .
Data Contradictions and Resolution
Q. Why do studies report conflicting results on BDE-99’s environmental persistence vs. bioactivity?
Discrepancies arise from matrix effects (e.g., sediment vs. planktonic cultures) and assay conditions. Address this by:
- Standardizing test media (e.g., artificial seawater for marine studies).
- Quantifying degradation products (e.g., LC-HRMS for debrominated metabolites).
- Using isothermal microcalorimetry (IMC) to monitor real-time activity in biofilms vs. planktonic cells .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in BDE-99 research?
- Synthesis : Monitor reaction progress via TLC (silica GF254, hexane:DCM 4:1).
- Characterization : Cross-validate NMR data with computational tools (e.g., ACD/Labs or MestReNova).
- Bioassays : Include reference standards (e.g., ciprofloxacin for antibacterial assays) and adhere to CLSI guidelines.
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in PubChem .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。